2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-3-carbaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(furan-3-yl)-1,3-thiazole-5-methanol.
Substitution: Depending on the substituents introduced, a variety of substituted thiazole and furan derivatives can be formed.
Scientific Research Applications
2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
- 2-furoic acid
- 3-furoic acid
- 5-methyl-2-furoic acid
- 2-furylacetic acid
- 2,5-furandicarboxylic acid
- 3-(2-furyl)acrylic acid
Comparison: 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. Compared to other furan derivatives, the inclusion of the thiazole ring enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound in various research fields.
Properties
CAS No. |
1206974-79-9 |
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Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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